N,N-dibutyl-4-ethoxybenzamide
Description
N,N-Dibutyl-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzene ring and two butyl groups attached to the nitrogen atom of the amide moiety. The ethoxy group (–OCH₂CH₃) at the para position introduces electron-donating effects, influencing the compound’s electronic properties and reactivity. The N,N-dibutyl substituents contribute to increased lipophilicity, which may enhance membrane permeability and environmental persistence.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N,N-dibutyl-4-ethoxybenzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)17(19)15-9-11-16(12-10-15)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
InChI Key |
JOEPFMPYISEZDN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Electronic Effects : The ethoxy group in this compound donates electrons, stabilizing the aromatic ring. In contrast, nitro (N,N-dicyclohexyl-4-nitrobenzamide) and bromo (4-bromo-N-(2-nitrophenyl)benzamide) groups are electron-withdrawing, increasing reactivity in electrophilic substitutions .
- Lipophilicity: N,N-Dibutyl groups confer higher hydrophobicity compared to dicyclohexyl (bulkier but less flexible) or polar N-substituents (e.g., aminoethyl in ), impacting solubility and bioavailability .
- Stability : Ethoxymethoxy in etobenzanid may hydrolyze more readily than a simple ethoxy group due to the labile ether-oxygen bond .
Physicochemical and Application-Based Differences
- Melting Points and Crystallinity : Bulky N-substituents (e.g., dicyclohexyl) increase melting points due to enhanced crystal packing, whereas flexible dibutyl groups may reduce thermal stability .
- Applications: Etobenzanid: Used as a herbicide due to its aryl halide substituents, which enhance target binding . N,N-Dicyclohexyl-4-nitrobenzamide: Nitro groups may facilitate redox interactions in catalytic or energetic materials . N-(2-Aminoethyl) derivatives: Polar substituents favor pharmaceutical applications (e.g., receptor targeting) .
Research Findings and Trends
- Solid-State Behavior : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits dimerization in crystal structures, suggesting substituent-driven intermolecular interactions .
- Environmental Impact : Lipophilic N,N-dialkyl benzamides (e.g., dibutyl) may persist in soil, whereas hydrolyzable groups (e.g., ethoxymethoxy) degrade faster .
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